4-bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
4-bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one, commonly known as 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one, is a heterocyclic organic compound with a broad range of applications in the scientific research field. It is a derivative of pyridazinone, a class of compounds that have been extensively studied for their potential uses in the medical field. 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one has been used as a model compound to study the structure and reactivity of pyridazinones, as well as their biological activities.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one is not yet fully understood. However, it is known that the compound is able to modulate the activity of certain enzymes and proteins, and it has been hypothesized that it may act as a competitive inhibitor of certain enzyme pathways. In addition, 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one has been shown to interact with certain receptors, suggesting that it may have a role in signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one are not yet fully understood. However, the compound has been shown to interact with certain enzymes and proteins, suggesting that it may have an effect on their activity. Additionally, 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one has been shown to interact with certain receptors, suggesting that it may have a role in signal transduction.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, the compound has been shown to interact with certain enzymes and proteins, making it a useful tool for studying their activity. However, one limitation of using 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound on certain biochemical and physiological processes.
Future Directions
There are several potential future directions for research involving 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one. First, further research is needed to better understand the compound’s mechanism of action, as well as its biochemical and physiological effects. Additionally, research could be conducted to explore the potential applications of 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one in the development of new drugs. Finally, research could be conducted to explore the potential uses of 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one as a tool for studying the structure and reactivity of other pyridazinones.
Synthesis Methods
The synthesis of 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one is relatively straightforward and can be achieved through a two-step process. In the first step, 4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one is synthesized from 4-bromo-2-methyl-2,3-dihydropyridazin-3-one by reacting it with 5-methoxy-2-imidazole in the presence of a base. In the second step, the 4-bromo-5-methoxy-2-methyl-2,3-dihydropyridazin-3-one is reacted with ethylenediamine to form 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one.
Scientific Research Applications
4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one has been used as a model compound in a variety of scientific research applications. It has been studied for its potential use in the development of new drugs, as well as its ability to modulate the activity of certain enzymes and proteins. Additionally, 4-Bromo-5-(2-imidazolylethyl)amino-2-methyl-2,3-dihydropyridazin-3-one has been used in the synthesis of other pyridazinone derivatives, which have been studied for their potential applications in the medical field.
properties
IUPAC Name |
4-bromo-5-[2-(1H-imidazol-2-yl)ethylamino]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O/c1-16-10(17)9(11)7(6-15-16)12-3-2-8-13-4-5-14-8/h4-6,12H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUPZZWFQMUENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NCCC2=NC=CN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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